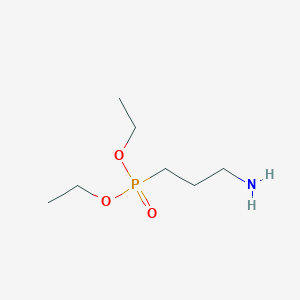

Diethyl (3-aminopropyl)phosphonate

Description

Properties

IUPAC Name |

3-diethoxyphosphorylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQORFBNFNLHVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196016 | |

| Record name | Diethyl (3-aminopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4402-24-8 | |

| Record name | Diethyl (3-aminopropyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (3-aminopropyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (3-aminopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-aminopropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyl (3-aminopropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring a phosphonate functional group and a primary amine.[1] This bifunctionality, combining the properties of both amines and phosphonates, makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry.[1] As structural analogs of amino acids, where the carboxylic acid is replaced by a phosphonic acid moiety, aminophosphonates are recognized for their potential to act as enzyme inhibitors.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1][4] It is soluble in organic solvents and less soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₈NO₃P | [1][4] |

| Molecular Weight | 195.20 g/mol | [5] |

| CAS Number | 4402-24-8 | [4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.053 g/cm³ | [5] |

| Boiling Point | 114-116 °C @ 1.5 Torr | N/A |

| IUPAC Name | This compound | [4] |

| SMILES | CCOP(=O)(CCCN)OCC | [1] |

| InChI Key | DQORFBNFNLHVIM-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: Expected NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | O-CH₂-CH₃ | ~4.1 | q, J ≈ 7.1 Hz |

| O-CH₂-CH₃ | ~1.3 | t, J ≈ 7.1 Hz | |

| P-CH₂-CH₂-CH₂-NH₂ | ~1.8 - 2.0 | m | |

| P-CH₂-CH₂-CH₂-NH₂ | ~1.7 - 1.9 | m | |

| P-CH₂-CH₂-CH₂-NH₂ | ~2.8 - 3.0 | t, J ≈ 7.0 Hz | |

| NH₂ | Variable | br s | |

| ¹³C | O-CH₂-CH₃ | ~61.5 | d, ¹J(C,P) ≈ 6 Hz |

| O-CH₂-CH₃ | ~16.4 | d, ²J(C,P) ≈ 6 Hz | |

| P-CH₂-CH₂-CH₂-NH₂ | ~23-25 | d, ¹J(C,P) ≈ 140-145 Hz | |

| P-CH₂-CH₂-CH₂-NH₂ | ~25-27 | d, ²J(C,P) ≈ 4-5 Hz | |

| P-CH₂-CH₂-CH₂-NH₂ | ~41-43 | d, ³J(C,P) ≈ 16-18 Hz | |

| ³¹P | P=O | ~30 - 33 | N/A |

Note on NMR Data: The expected chemical shifts and coupling constants are based on data from similar diethyl alkyl phosphonates.[6][7][8] Actual experimental values may vary. For rigorous structural confirmation, it is essential to acquire and interpret the spectra of the synthesized compound.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-3500 | N-H | Amine stretch (likely two bands for primary amine) |

| 2850-2980 | C-H | Alkyl stretch |

| 1220-1260 | P=O | Phosphoryl stretch |

| 1020-1050 | P-O-C | Alkoxy-phosphorus stretch |

| 1450-1470 | C-H | Alkyl bend |

Reactivity and Stability

Stability:

-

Air Sensitivity: this compound is reported to be air-sensitive.

-

Incompatible Materials: It is incompatible with strong oxidizing agents.

-

Hazardous Decomposition: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of phosphorus.

Reactivity: The molecule possesses two primary reactive sites: the nucleophilic amino group and the electrophilic phosphorus center. The presence of the 3-aminopropyl group imparts basicity and nucleophilicity, making it a versatile intermediate in reactions involving amines.[1]

Caption: Reactivity of this compound.

Synthesis

Proposed Synthesis via Michaelis-Arbuzov Reaction

The synthesis would likely proceed via the reaction of triethyl phosphite with a 3-halopropylamine derivative, where the amino group is protected to prevent side reactions.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted)

Step 1: Synthesis of N-(3-Bromopropyl)phthalimide

-

To a stirred solution of 3-bromopropylamine hydrobromide in a suitable solvent (e.g., DMF), add a base (e.g., triethylamine) at 0 °C.

-

Add phthalic anhydride portion-wise and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

-

Filter the precipitate, wash with water, and dry to yield N-(3-bromopropyl)phthalimide.

Step 2: Synthesis of Diethyl (3-phthalimidopropyl)phosphonate

-

Heat a mixture of N-(3-bromopropyl)phthalimide and an excess of triethyl phosphite under an inert atmosphere.[9]

-

The reaction is typically heated at a high temperature (e.g., 150-160 °C) for several hours.

-

Monitor the reaction by ³¹P NMR.

-

After completion, remove the excess triethyl phosphite under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the Diethyl (3-phthalimidopropyl)phosphonate in ethanol.

-

Add hydrazine monohydrate and reflux the mixture for several hours.[9]

-

After cooling, a precipitate of phthalhydrazide will form. Filter off the solid.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound have not been extensively documented, the broader class of aminophosphonates is well-known for its biological activity, primarily as enzyme inhibitors.

Role as Enzyme Inhibitors

Aminophosphonates act as structural mimics of amino acids. The tetrahedral geometry of the phosphonate group resembles the transition state of peptide bond hydrolysis, allowing these molecules to bind tightly to the active sites of various enzymes.[8] This makes them potent competitive or irreversible inhibitors.

Caption: Mechanism of enzyme inhibition by aminophosphonates.

Aminophosphonates have been shown to inhibit several classes of enzymes, including:

-

Proteases: They can act as irreversible inhibitors of serine proteases by forming a stable covalent bond with the active site serine residue.

-

Metallo-β-lactamases: The phosphonate group can chelate the zinc ions in the active site of these enzymes, blocking their activity.

The specific inhibitory activity of this compound would depend on the target enzyme and the overall structure of the molecule.

Conclusion

This compound is a valuable chemical entity with potential applications in both synthetic and medicinal chemistry. Its dual functionality allows for a range of chemical transformations, while its structural similarity to amino acids makes it a candidate for the development of novel enzyme inhibitors. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. CAS 4402-24-8: this compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diethyl (3-aminopropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diethyl (3-aminopropyl)phosphonate, a valuable building block in medicinal chemistry and drug development. This document details two core synthetic routes, including their mechanisms, detailed experimental protocols, and quantitative data to facilitate laboratory application.

Introduction

This compound is an organophosphorus compound of significant interest due to its structural analogy to γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter. As a bioisostere, it serves as a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor antagonists. The presence of a terminal primary amine and a phosphonate ester group provides versatile handles for further chemical modification. This guide explores two robust and commonly employed synthetic strategies for its preparation.

Pathway 1: Michael Addition of Diethyl Phosphite to Acrylonitrile and Subsequent Reduction

This two-step pathway is an efficient method for the synthesis of this compound, commencing with the base-catalyzed Michael addition of diethyl phosphite to acrylonitrile, followed by the reduction of the resulting nitrile intermediate.

Step 1: Synthesis of Diethyl (2-cyanoethyl)phosphonate

The first step involves a phospha-Michael addition, where the nucleophilic phosphorus of diethyl phosphite adds to the β-carbon of acrylonitrile in the presence of a base.

Reaction Mechanism:

The reaction is initiated by the deprotonation of diethyl phosphite by a base (e.g., sodium ethoxide) to form a phosphite anion. This anion then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The resulting carbanion is subsequently protonated by the solvent (e.g., ethanol) to yield diethyl (2-cyanoethyl)phosphonate and regenerate the basic catalyst.

Spectroscopic Data for Diethyl (3-aminopropyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Diethyl (3-aminopropyl)phosphonate, a compound of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, representative spectral information derived from analogous compounds, and detailed experimental protocols to guide researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

A supplier of this compound affirms that its proton NMR spectrum conforms to the expected structure. While the experimental spectrum is not publicly available, a representative spectrum can be predicted based on the molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Protons | Chemical Shift (ppm, Representative) | Multiplicity | Coupling Constant (J, Hz, Representative) |

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |

| -OCH₂- (ethyl) | ~4.1 | Quartet of doublets | J(H,H) ≈ 7.1, J(H,P) ≈ 7.0 |

| P-CH₂- | ~1.8 | Multiplet | |

| -CH₂- (middle of propyl) | ~1.7 | Multiplet | |

| -CH₂-N | ~2.8 | Triplet | ~7.0 |

| -NH₂ | Variable | Singlet (broad) |

¹³C NMR (Carbon-13 NMR)

No experimental ¹³C NMR spectrum for this compound is readily available in the public domain. The table below presents predicted chemical shifts, which can serve as a reference for spectral assignment.

| Carbon | Chemical Shift (ppm, Representative) |

| -C H₃ (ethyl) | ~16 |

| -OC H₂- (ethyl) | ~62 (doublet, J(C,P) ≈ 6 Hz) |

| P-C H₂- | ~25 (doublet, J(C,P) ≈ 140 Hz) |

| -C H₂- (middle of propyl) | ~23 |

| -C H₂-N | ~42 |

Table 2: Infrared (IR) Spectroscopy Data

An experimental FT-IR spectrum for this compound is not publicly available. The following table lists the expected characteristic absorption bands based on its functional groups.

| Functional Group | Wavenumber (cm⁻¹, Representative) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850-2980 | Strong |

| P=O stretch (phosphonate) | 1200-1250 | Strong |

| P-O-C stretch | 1020-1050 | Strong |

| C-N stretch | 1000-1250 | Medium |

Table 3: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) for various adducts of this compound are predicted and can be valuable for the interpretation of mass spectra.[1] The exact ions observed will depend on the ionization technique employed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.10971 |

| [M+Na]⁺ | 218.09165 |

| [M-H]⁻ | 194.09515 |

| [M+NH₄]⁺ | 213.13625 |

| [M+K]⁺ | 234.06559 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline generalized procedures for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

The concentration should be adjusted to ensure adequate signal-to-noise ratio.

Data Acquisition (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the concentration.

-

Spectral Width: A range covering approximately 0-12 ppm.

Data Acquisition (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more scans are usually required to achieve a good signal-to-noise ratio.

-

Spectral Width: A range covering approximately 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid/ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of this compound directly onto the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

The typical concentration is in the range of 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is generally suitable for this amine-containing compound to observe [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

-

Capillary Voltage and Temperature: These parameters should be optimized for the specific instrument and compound to achieve stable and efficient ionization.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Diethyl (3-aminopropyl)phosphonate (CAS 4402-24-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles publicly available data. Specific experimental validation is recommended for all procedures.

Introduction

Diethyl (3-aminopropyl)phosphonate (CAS 4402-24-8) is an organophosphorus compound featuring a phosphonate functional group and a primary amine.[1] Its structure, characterized by a diethyl ester moiety and a 3-aminopropyl chain, makes it a versatile intermediate in organic synthesis.[1] The presence of a nucleophilic amino group and the phosphonate group, a known phosphate mimic, suggests its potential utility in the development of pharmaceuticals and agrochemicals.[1] Notably, its structural similarity to γ-aminobutyric acid (GABA) has led to its investigation as a potential GABA receptor agonist.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4402-24-8 | [1] |

| Molecular Formula | C₇H₁₈NO₃P | [2][3] |

| Molecular Weight | 195.20 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 114-116 °C at 1.5 Torr | [5] |

| Density | 1.053 g/cm³ | [4] |

| Solubility | Soluble in organic solvents, less soluble in water | [1] |

| Synonyms | 3-Aminopropylphosphonic acid diethyl ester, Diethyl 3-aminopropanephosphonate | [1][5] |

Synthesis and Purification

General Experimental Protocol for Synthesis

A potential synthetic approach could involve the reaction of a suitable N-protected 3-aminopropyl halide with triethyl phosphite, followed by deprotection.

Materials:

-

N-(3-bromopropyl)phthalimide

-

Triethyl phosphite

-

Hydrazine hydrate

-

Ethanol

-

Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

A mixture of N-(3-bromopropyl)phthalimide and a slight excess of triethyl phosphite in a high-boiling solvent like toluene is heated to reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[6]

-

Upon completion, the solvent and excess triethyl phosphite are removed under reduced pressure.

-

The resulting phthalimide-protected phosphonate is then dissolved in ethanol.

-

Hydrazine hydrate is added, and the mixture is refluxed to cleave the phthalimide protecting group.

-

After cooling, the precipitated phthalhydrazide is filtered off.

-

The filtrate, containing the crude this compound, is concentrated under reduced pressure.

Purification

The crude product can be purified by either fractional distillation under reduced pressure or flash column chromatography.

This method is suitable for separating the product from non-volatile impurities.[7]

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

The crude oil is placed in the distillation flask with a magnetic stir bar.

-

The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.[7]

-

The system is evacuated to a low pressure (e.g., < 2 Torr).

-

The flask is gently heated.[8]

-

Fractions are collected based on the boiling point, with the main fraction corresponding to the pure product.

This technique is useful for separating the product from impurities with different polarities.[9]

Materials:

-

Silica gel (230-400 mesh)[10]

-

Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

-

Chromatography column

-

Pressurized air or nitrogen source

Procedure:

-

A slurry of silica gel in a non-polar solvent is packed into the column.[10]

-

The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.

-

The solvent system is passed through the column under positive pressure.[9]

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions under reduced pressure.

Analytical Data

While specific experimental spectra for this compound are not widely published, data for related compounds and supplier information can provide an expected analytical profile.

| Analytical Technique | Expected Data |

| ¹H NMR | A commercial supplier confirms the structure conforms to proton NMR.[2] Expected signals would include triplets for the methyl groups of the ethyl esters, a multiplet for the methylene groups of the ethyl esters, and multiplets for the three methylene groups of the propyl chain. |

| ¹³C NMR | Expected signals would correspond to the seven carbon atoms in the molecule, with distinct chemical shifts for the carbons of the ethyl groups and the propyl chain. |

| ³¹P NMR | A single peak is expected in the phosphonate region of the spectrum.[6] |

| FTIR | Characteristic absorption bands would be expected for N-H stretching (amine), C-H stretching (alkyl), P=O stretching, and P-O-C stretching.[11][12] |

| Mass Spectrometry | Predicted m/z values for various adducts have been calculated, for instance, [M+H]⁺ at 196.10971.[13] |

Safety Data

The following safety information is derived from available Safety Data Sheets (SDS).[4][14]

| Hazard | Description |

| GHS Classification | Skin Corrosion/Irritation (Category 1C), Serious Eye Damage/Eye Irritation (Category 1)[4][14] |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| Toxicological Information | The toxicological properties have not been fully investigated.[4] |

Biological Activity and Mechanism of Action

This compound is structurally related to GABA and has been investigated for its potential as a GABA receptor agonist. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are classified into GABA-A (ionotropic) and GABA-B (metabotropic) subtypes.[15] GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.[15]

GABA-B Receptor Signaling Pathway

Activation of GABA-B receptors by an agonist initiates a signaling cascade that leads to neuronal inhibition.[15]

Potential as an Anticonvulsant

Given its potential as a GABAergic agent, this compound may exhibit anticonvulsant properties. Standard preclinical models are used to evaluate such activity.

Models:

-

Maximal Electroshock (MES) Seizure Model: To assess efficacy against generalized tonic-clonic seizures.[16]

-

Pentylenetetrazole (PTZ)-induced Seizure Model: To evaluate activity against myoclonic and absence seizures.[16]

Materials:

-

Male Swiss albino mice

-

Test compound (this compound)

-

Vehicle (e.g., saline)

-

Standard anticonvulsant drugs (e.g., phenytoin for MES, diazepam for PTZ)

-

Electroconvulsiometer

-

Pentylenetetrazole (PTZ)

Procedure (MES Model):

-

Animals are divided into control, standard, and test groups.[15]

-

The test compound or vehicle is administered, typically intraperitoneally (i.p.).[15]

-

After a predetermined time, a maximal electrical stimulus is delivered via corneal or ear electrodes.[17]

-

The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection against this phase indicates anticonvulsant activity.[16]

Procedure (PTZ Model):

-

Animals are grouped and pre-treated as in the MES model.[15]

-

A convulsant dose of PTZ (e.g., 75-85 mg/kg, i.p.) is administered.[14][15]

-

The latency to the first myoclonic jerk and the onset of generalized clonic seizures are recorded, along with mortality.[15] An increase in seizure latency or prevention of seizures indicates anticonvulsant effects.

GABA-B Receptor Binding Assay

To quantify the affinity of this compound for the GABA-B receptor, a radioligand binding assay can be performed.

Materials:

-

Rat brain membranes (source of GABA-B receptors)

-

Radioligand (e.g., [³H]-GABA or a specific [³H]-GABA-B antagonist)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA or baclofen)

-

Incubation buffer (e.g., Tris-HCl with CaCl₂)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Rat brain membranes are prepared and washed to remove endogenous GABA.

-

Membranes are incubated with the radioligand and varying concentrations of the test compound.

-

A parallel incubation is performed with the radioligand and the non-specific binding control.

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed to determine the inhibitory concentration (IC₅₀) of the test compound, from which the binding affinity (Ki) can be calculated.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry, particularly as a GABA-B receptor agonist. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, safety information, and general experimental protocols for its synthesis, purification, analysis, and biological evaluation based on related compounds and established methodologies. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

- 1. CAS 4402-24-8: this compound [cymitquimica.com]

- 2. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS#: 4402-24-8 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Purification [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. ijariie.com [ijariie.com]

- 13. PubChemLite - this compound (C7H18NO3P) [pubchemlite.lcsb.uni.lu]

- 14. ijpp.com [ijpp.com]

- 15. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journalsarchive.com [journalsarchive.com]

- 17. researchgate.net [researchgate.net]

Potential applications of Diethyl (3-aminopropyl)phosphonate in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring a primary amine and a diethyl phosphonate moiety. This bifunctional architecture makes it a versatile building block in medicinal chemistry. The phosphonate group serves as a stable, non-hydrolyzable bioisostere of a phosphate or carboxylate group, a property that can enhance metabolic stability and allow it to act as a transition-state analogue inhibitor of various enzymes.[1][2] The primary amine provides a reactive handle for a wide range of chemical modifications, including acylation, alkylation, and peptide coupling, enabling the synthesis of diverse compound libraries for drug discovery. While direct biological data on this compound is limited, its structural motifs are present in numerous biologically active compounds, suggesting its significant potential in the development of novel therapeutics. This guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in generating anticancer, antibacterial, and enzyme-inhibiting agents.

Core Concepts: The Medicinal Chemistry of the Aminophosphonate Moiety

The therapeutic potential of derivatives synthesized from this compound is rooted in the well-established biological activities of aminophosphonates.

-

Enzyme Inhibition: The tetrahedral structure of the phosphonate group mimics the transition state of substrate hydrolysis by various enzymes, particularly proteases and kinases.[1] This allows aminophosphonate-containing molecules to act as potent enzyme inhibitors.

-

Bioisosterism: The phosphonate group is a non-hydrolyzable isostere of the phosphate group, making it resistant to enzymatic cleavage by phosphatases.[2] This property can improve the pharmacokinetic profile of a drug candidate.

-

Structural Diversity: The terminal primary amine of this compound is a key site for synthetic elaboration. It can be readily acylated or coupled with carboxylic acids to form amides, including phosphonopeptides, which are analogues of natural peptides with potential therapeutic applications.[3]

Potential Therapeutic Applications and Supporting Data

While specific data for direct derivatives of this compound are not extensively reported, the biological activities of structurally related aminophosphonates provide a strong rationale for its use. The following sections present quantitative data for analogous compounds to illustrate the potential of this scaffold.

Anticancer Activity

Aminophosphonate derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.[4][5][6]

Table 1: Cytotoxic Activity of Representative α-Aminophosphonate Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |

| 2a | HCT-116 (Colon) | MTT Assay | 11.2 |

| 2d | HCT-116 (Colon) | MTT Assay | 12.5 |

| 4b | HCT-116 (Colon) | MTT Assay | 13.1 |

| 2a | HEP2 (Epidermoid) | MTT Assay | 10.3 |

| 4b | HEP2 (Epidermoid) | MTT Assay | 11.8 |

| 4d | HEP2 (Epidermoid) | MTT Assay | 12.4 |

| 2e | PC-3 (Prostate) | MTT Assay | 22.9 |

| 2e | MDA-MB 231 (Breast) | MTT Assay | 29.4 |

Data is for α-aminophosphonate derivatives and is presented to illustrate the potential of the aminophosphonate scaffold. Source:[2][3]

Antibacterial Activity

The development of new antibacterial agents is a critical area of research. Aminophosphonates have been investigated for their antimicrobial properties. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes. The data below for various α-aminophosphonate derivatives indicates their potential against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Representative α-Aminophosphonate Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 9e | S. aureus (Gram-positive) | 0.25 - 4 |

| 9g | S. aureus (Gram-positive) | 0.25 - 4 |

| 9h | S. aureus (Gram-positive) | 0.25 - 4 |

| 9f | E. coli (Gram-negative) | 1 - 32 |

| 9g | E. coli (Gram-negative) | 1 - 32 |

| 10k | E. coli (Gram-negative) | 1 - 32 |

| 10l | E. coli (Gram-negative) | 1 - 32 |

MIC (Minimum Inhibitory Concentration) values are for α-aminophosphonate derivatives and are presented to illustrate the potential of the aminophosphonate scaffold. Source:[6]

Enzyme Inhibition

Diaryl α-aminophosphonates are known to be effective irreversible inhibitors of serine proteases, a class of enzymes involved in a multitude of physiological processes.[7] The phosphonate group acts as a transition-state analogue, leading to the formation of a stable, covalent adduct with the active site serine residue of the protease.

Table 3: Inhibitory Activity of Representative Aminophosphonates

| Enzyme Target | Inhibitor Type | Mechanism |

| Serine Proteases | Diaryl α-aminophosphonates | Irreversible, covalent modification of active site serine |

| Metallo-β-lactamases | α-Aminophosphonates | Transition-state analogue, chelation of active site zinc ions |

| Acetylcholinesterase | α-Aminophosphonates | Competitive inhibition |

Source:[7]

Experimental Protocols: Synthesis of Derivatives

The following are generalized protocols for the derivatization of this compound, which can be adapted to synthesize a wide range of novel compounds.

Protocol 1: N-acylation of this compound

This protocol describes the synthesis of an N-acyl aminophosphonate, a common starting point for many biologically active molecules.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-acyl derivative.

Protocol 2: Hydrolysis of the Diethyl Ester to Phosphonic Acid

This protocol describes the conversion of the diethyl phosphonate ester to the corresponding phosphonic acid, which is often the biologically active form.

Materials:

-

N-acyl this compound derivative

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous chloroform or DCM

-

Anhydrous methanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl this compound derivative (1.0 eq) in an anhydrous solvent like chloroform.[9]

-

Add bromotrimethylsilane (TMSBr, >2.2 eq) to the solution at room temperature.

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction by ³¹P NMR to confirm the complete formation of the intermediate bis(trimethylsilyl) ester.

-

Once the reaction is complete, carefully remove the solvent and excess TMSBr under reduced pressure.

-

To the resulting residue, add anhydrous methanol and stir for 1-2 hours at room temperature to induce solvolysis of the silyl esters.

-

Evaporate the methanol under reduced pressure to yield the crude phosphonic acid. Further purification can be performed by recrystallization or ion-exchange chromatography if necessary.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel drug candidates. Its bifunctional nature allows for the straightforward introduction of diverse chemical functionalities, leading to the generation of libraries of compounds for biological screening. Based on the extensive literature on structurally related aminophosphonates, derivatives of this compound are anticipated to exhibit a range of valuable medicinal properties, including anticancer, antibacterial, and enzyme-inhibitory activities. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable chemical scaffold in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminophosphonate - Wikipedia [en.wikipedia.org]

- 3. Convenient synthesis of phosphonodipeptides containing C-terminal α-aminoalkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Literature review on the biological activity of aminophosphonates

Aminophosphonates are a significant class of organophosphorus compounds, structurally analogous to natural α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety.[1][2] This structural mimicry is the foundation of their diverse biological activities, enabling them to function as antagonists of their corresponding amino acids and as potent inhibitors of enzymes involved in amino acid metabolism.[1][2][3] Their greater resistance to hydrolysis compared to phosphates makes them robust candidates for drug development and agrochemical applications.[1][2] This guide provides a comprehensive overview of the core biological activities of aminophosphonates, detailing their mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism underpinning the biological effects of aminophosphonates is their ability to inhibit enzymes.[1][4] The tetrahedral phosphorus center of an aminophosphonate can mimic the high-energy tetrahedral transition state of enzymatic reactions, such as peptide bond hydrolysis.[1][5] This allows them to bind tightly to the active site of an enzyme, acting as powerful competitive or irreversible inhibitors and forming a stable complex that blocks the enzyme's function.[1][6]

Caption: Mechanism of enzyme inhibition by aminophosphonates.

Aminophosphonates have demonstrated inhibitory activity against a wide array of enzymes, with specificity determined by the side chains of the molecule.[1] Notable examples include:

-

Serine Proteases: Diaryl α-aminophosphonates are effective irreversible inhibitors of serine proteases, which play roles in processes like blood coagulation and inflammation.[6] Inhibition occurs via nucleophilic attack by the active site serine on the phosphorus atom, forming a stable, covalent phosphonyl-enzyme adduct.[6]

-

Glutamine Synthetase: This enzyme is a key target in herbicide action. Glufosinate, an aminophosphonate, inhibits glutamine synthetase, leading to a toxic accumulation of ammonia in plant cells and disrupting photosynthesis.[7]

Antimicrobial Activity

Aminophosphonates exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8][9][10] Their ability to interfere with essential metabolic pathways in microorganisms makes them promising candidates for new antimicrobial agents.[11]

Quantitative Antimicrobial Data

The efficacy of antimicrobial compounds is typically measured by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound Class/Name | Target Organism | Activity | Value | Reference |

| Chitosan α-aminophosphonates | Escherichia coli | MIC | 2.5-10 mg/mL | [12] |

| Chitosan α-aminophosphonates | Staphylococcus aureus | MIC | 2.5-10 mg/mL | [12] |

| Chitosan α-aminophosphonates | Candida albicans | MIC | 2.5-10 mg/mL | [12] |

| Indole-derived bis(α-aminophosphonate) | Microsporum canis | MIC | 64 µg/mL | [8] |

| Quinolone/Thiazole α-aminophosphonates | Gram-positive bacteria | MIC | 0.25-128 µg/mL | [13] |

| Quinolone/Thiazole α-aminophosphonates | Gram-negative bacteria | MIC | 0.25-128 µg/mL | [13] |

| Quinolone/Thiazole α-aminophosphonates | Fungal strains | MIC | 0.25-32 µg/mL | [13] |

| α-aminophosphonates | L. prolificans | MIC | 900->900 µg/mL | [14] |

Experimental Protocols for Antimicrobial Testing

1. Broth Microdilution Assay (for MIC Determination)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

-

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. The plate is incubated, and the wells are observed for turbidity. The MIC is the lowest concentration without visible growth.

-

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the aminophosphonate compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

-

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11]

-

Principle: This test is a follow-up to the MIC assay. Aliquots from the wells that showed no visible growth in the MIC test are subcultured onto agar plates to determine if the bacteria were killed or merely inhibited.

-

Protocol:

-

Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.

-

Plating: Spread the aliquot onto the surface of a fresh, suitable agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the original inoculum count.

-

Caption: Workflow for MIC and MBC determination.

Antiviral Activity

Several aminophosphonate derivatives have demonstrated significant antiviral activity, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY).[15][16]

Quantitative Antiviral Data

| Compound/Derivative | Target Virus | Activity | Value (%) | Reference |

| α-aminophosphonate (4b) | TMV | Curative Rate | 56.5 | [16] |

| α-aminophosphonate (4i) | TMV | Curative Rate | 53.1 | [16] |

| 6-fluorobenzothiazole (4n) | TMV | Curative Activity | 48.2 | [15] |

| 6-fluorobenzothiazole (4c) | TMV | Protective Activity | 58.3 | [15] |

| Amide derivative (6l) | TMV | Protection Activity | 58.0 | [17] |

| Amide derivative (6n) | TMV | Protection Activity | 58.7 | [17] |

| Cyanoacrylate (8d) | TMV | EC₅₀ | 55.5 µg/mL | [18] |

| Cyanoacrylate (8e) | TMV | EC₅₀ | 55.3 µg/mL | [18] |

Experimental Protocol for In Vivo Antiviral Assay (TMV)

This protocol describes how to evaluate the curative and protective effects of aminophosphonates on plants infected with Tobacco Mosaic Virus.[16]

-

Principle: The compound is applied to host plants either before (protective) or after (curative) inoculation with the virus. The reduction in the number of local lesions compared to a control group indicates antiviral activity.

-

Protocol:

-

Virus Cultivation: Cultivate TMV on a host plant like Nicotiana tabacum. Purify the virus from systemically infected leaves.

-

Plant Preparation: Use plants such as Nicotiana glutinosa which react to TMV infection by forming localized necrotic lesions.

-

Inoculation: Gently rub the upper surfaces of leaves with a suspension of purified TMV (e.g., 6 x 10⁻³ mg/mL) mixed with a fine abrasive (e.g., celite).

-

Compound Application:

-

Curative Activity: After 2 hours of virus inoculation, spray the leaves with a 500 µg/mL solution of the test compound.

-

Protective Activity: Spray the leaves with the test compound solution. After 24 hours, inoculate the leaves with the virus.

-

-

Controls: Use a solvent control (spraying with solvent only) and a reference control (e.g., Ningnanmycin).

-

Incubation and Evaluation: Keep the plants in a greenhouse for 3-4 days to allow lesions to develop. Count the number of local lesions on the leaves.

-

Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

-

Anticancer Activity

Aminophosphonates have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines.[19][20][21] Mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[20]

Quantitative Anticancer Data

| Compound/Derivative | Cell Line | Activity | Value (µM) | Reference |

| Phosphinoylmethyl-aminophosphonate (2e) | MDA-MB-231 (Breast) | IC₅₀ | ~50-100 | [19] |

| Phosphinoylmethyl-aminophosphonate (2e) | Prostatic Carcinoma | IC₅₀ | <50 | [19] |

| Dehydroabietic acid derivative (7c) | NCI-H460 (Lung) | IC₅₀ | 10.32 | [20] |

| Dehydroabietic acid derivative (7c) | A549 (Lung) | IC₅₀ | 16.51 | [20] |

| Dehydroabietic acid derivative (7c) | HepG2 (Liver) | IC₅₀ | 12.37 | [20] |

| 4-Cl phenyl derivative | Mes-Sa/Dx5 (Uterine Sarcoma) | IC₅₀ | ~20-30 | [21] |

| 4-Me phenyl derivative | Mes-Sa/Dx5 (Uterine Sarcoma) | IC₅₀ | ~30-40 | [21] |

Experimental Protocol for Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][20]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the aminophosphonate compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Simplified apoptosis pathway induced by aminophosphonates.

Herbicidal Activity

Aminophosphonates are a cornerstone of modern agriculture, with glyphosate and glufosinate being two of the most widely used herbicides.[7] They act by inhibiting essential amino acid biosynthesis pathways that are present in plants but not in animals.[7]

-

Glyphosate: This systemic herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This blockage prevents the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), leading to plant death.[7]

-

Glufosinate: This contact herbicide inhibits glutamine synthetase, which is vital for nitrogen metabolism. Inhibition causes a rapid buildup of toxic ammonia and a depletion of glutamine, disrupting photosynthesis and killing the plant.[7]

-

Bialaphos: A naturally occurring pro-herbicide, bialaphos is converted within the plant to phosphinothricin, the active ingredient in glufosinate, and thus shares its mechanism of action.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Aminophosphonate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and antimicrobial activity of α-aminophosphonates containing chitosan moiety - Arabian Journal of Chemistry [arabjchem.org]

- 13. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - ProQuest [proquest.com]

- 20. Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

Diethyl (3-Aminopropyl)phosphonate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring both a reactive primary amine and a phosphonate ester group.[1] This bifunctionality makes it a highly versatile and valuable building block in organic synthesis. Its structural characteristics, particularly the presence of a nucleophilic amino group and a modifiable phosphonate moiety, allow for its incorporation into a wide array of molecular scaffolds.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel bioactive molecules and functional materials. The information presented herein, including detailed experimental protocols and tabulated data, is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid that is soluble in many organic solvents.[1] Key physicochemical and spectroscopic data are summarized in the tables below, providing a reference for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4402-24-8 | [1][2] |

| Molecular Formula | C₇H₁₈NO₃P | [1][2] |

| Molecular Weight | 195.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 114-116 °C @ 1.5 Torr | |

| Density | 1.053 g/cm³ |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 4.10-4.00 (m, 4H, OCH₂CH₃), 2.75 (t, J=6.8 Hz, 2H, CH₂NH₂), 1.80-1.70 (m, 4H, PCH₂CH₂), 1.30 (t, J=7.1 Hz, 6H, OCH₂CH₃), 1.25 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 61.5 (d, J=6.5 Hz, OCH₂), 41.8 (d, J=16.5 Hz, CH₂NH₂), 29.8 (d, J=4.5 Hz, PCH₂CH₂), 24.0 (d, J=140.5 Hz, PCH₂), 16.4 (d, J=6.0 Hz, OCH₂CH₃) |

| ³¹P NMR (CDCl₃) | δ (ppm): 32.5 |

| IR (neat) | ν (cm⁻¹): 3380 (N-H stretch), 2980 (C-H stretch), 1230 (P=O stretch), 1030 (P-O-C stretch) |

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. The first step involves a base-catalyzed Michael addition of diethyl phosphite to acrylonitrile to yield diethyl (2-cyanoethyl)phosphonate. The subsequent step is the reduction of the nitrile group to a primary amine. A common method for this reduction is catalytic hydrogenation using Raney nickel.

Experimental Protocols

Step 1: Synthesis of Diethyl (2-cyanoethyl)phosphonate

-

Materials: Diethyl phosphite, acrylonitrile, sodium ethoxide solution in ethanol, ethanol.

-

Procedure:

-

To a stirred solution of diethyl phosphite (1.0 eq) in anhydrous ethanol, a catalytic amount of sodium ethoxide solution in ethanol is added at 0 °C under an inert atmosphere.

-

Acrylonitrile (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by vacuum distillation to afford diethyl (2-cyanoethyl)phosphonate as a colorless oil.

-

-

Expected Yield: 85-95%.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

-

Materials: Diethyl (2-cyanoethyl)phosphonate, Raney nickel (50% slurry in water), anhydrous ethanol, hydrogen gas.

-

Procedure:

-

A high-pressure hydrogenation vessel is charged with diethyl (2-cyanoethyl)phosphonate (1.0 eq), anhydrous ethanol, and a catalytic amount of Raney nickel (washed with ethanol).

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

The progress of the reaction is monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis of an aliquot.

-

Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification by vacuum distillation gives this compound as a colorless oil.

-

-

Expected Yield: 80-90%.

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Kabachnik-Fields Reaction

The primary amine of this compound readily participates in the Kabachnik-Fields reaction, a one-pot, three-component condensation with a carbonyl compound and a dialkyl phosphite to form α-aminophosphonates. This reaction is of significant importance in medicinal chemistry for the synthesis of peptide mimics and enzyme inhibitors.

Experimental Protocol: Synthesis of a Diethyl [(4-chlorophenyl)((3-(diethoxyphosphoryl)propyl)amino)methyl]phosphonate

-

Materials: this compound, 4-chlorobenzaldehyde, diethyl phosphite, toluene.

-

Procedure:

-

A mixture of this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and diethyl phosphite (1.1 eq) in toluene is heated to reflux for 6-12 hours with a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-aminophosphonate.

-

-

Expected Yield: 70-85%.

Table 3: Examples of Kabachnik-Fields Reactions with this compound

| Aldehyde/Ketone | Product | Yield (%) |

| Benzaldehyde | Diethyl [((3-(diethoxyphosphoryl)propyl)amino)(phenyl)methyl]phosphonate | 82 |

| 4-Methoxybenzaldehyde | Diethyl [((3-(diethoxyphosphoryl)propyl)amino)(4-methoxyphenyl)methyl]phosphonate | 78 |

| Cyclohexanone | Diethyl [1-(((3-(diethoxyphosphoryl)propyl)amino)cyclohexyl]phosphonate | 65 |

N-Functionalization Reactions

The primary amino group of this compound can be readily functionalized through various reactions, including acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecules.

Experimental Protocol: Synthesis of Diethyl (3-(acetylamino)propyl)phosphonate (N-Acylation)

-

Materials: this compound, acetyl chloride, triethylamine, dichloromethane.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, acetyl chloride (1.1 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is monitored by TLC.

-

The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude product.

-

Purification by column chromatography on silica gel affords the pure N-acetylated product.

-

-

Expected Yield: 90-98%.

Experimental Protocol: Synthesis of Diethyl (3-(3-phenylureido)propyl)phosphonate (Urea Formation)

-

Materials: this compound, phenyl isocyanate, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF at room temperature, phenyl isocyanate (1.0 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which the product may precipitate.

-

The reaction is monitored by TLC.

-

If a precipitate forms, it is collected by filtration, washed with cold THF, and dried under vacuum.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

-

Expected Yield: 92-99%.

Table 4: Examples of N-Functionalized Derivatives of this compound

| Reagent | Product | Yield (%) |

| Benzoyl Chloride | Diethyl (3-(benzamido)propyl)phosphonate | 95 |

| Phenyl Isothiocyanate | Diethyl (3-(3-phenylthioureido)propyl)phosphonate | 93 |

| Salicylaldehyde | Diethyl (3-((E)-(2-hydroxybenzylidene)amino)propyl)phosphonate | 88 |

Conclusion

This compound is a readily accessible and highly useful bifunctional building block in organic synthesis. Its ability to undergo a variety of transformations at both the amino and phosphonate functionalities provides a versatile platform for the synthesis of a wide range of target molecules. The experimental protocols and data presented in this guide are intended to facilitate its application in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials. The reliable synthetic routes to this compound, coupled with its diverse reactivity, ensure its continued importance as a key intermediate in modern organic chemistry.

References

Technical Guide: Diethyl (3-aminopropyl)phosphonate for Database Searching and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring a phosphonate functional group and a primary amine. This bifunctional architecture makes it a versatile building block in organic synthesis and medicinal chemistry. The phosphonate moiety can act as a stable mimic of phosphate groups or as a transition state analogue for enzymatic reactions, while the primary amine provides a nucleophilic center for further functionalization. This guide provides an in-depth overview of its chemical identifiers for database searching, physicochemical properties, relevant experimental protocols, and its general role as a synthetic intermediate.

Chemical Identifiers for Database Searching

Accurate database searching is critical for retrieving relevant information about chemical compounds. The following are the key identifiers for this compound:

| Identifier | String |

| InChI | InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3 |

| InChIKey | DQORFBNFNLHVIM-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CCCN)OCC |

| CAS Number | 4402-24-8 |

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C7H18NO3P | [1][2] |

| Molecular Weight | 195.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 114-116 °C at 1.5 Torr | [4] |

| Density | 1.053 g/cm³ | [2] |

| Proton NMR | Conforms to structure | [3] |

Biological Context: The Role of Aminophosphonates

While specific biological activities for this compound are not extensively documented, the broader class of aminophosphonates is of significant interest in drug development.[5] They are recognized as structural analogues of amino acids, where the carboxylic acid is replaced by a phosphonic acid group.[5][6] This substitution leads to several key mechanistic insights:

-

Enzyme Inhibition: Aminophosphonates can act as potent inhibitors of various enzymes, particularly proteases and metallo-β-lactamases.[7] Their tetrahedral phosphonate core can mimic the transition state of peptide bond hydrolysis, leading to strong binding in the enzyme's active site.[6][8]

-

Structural Mimicry: The phosphonate group is a stable isostere of the phosphate group, allowing these molecules to interact with biological systems that recognize phosphates.[6]

The primary amino group in this compound allows for its incorporation into larger molecules, potentially imparting the inhibitory properties of the phosphonate moiety to a targeted biological system.

Experimental Protocols

This compound is a valuable intermediate for the synthesis of more complex molecules. Below are representative protocols for its synthesis and a subsequent reaction.

Synthesis of this compound

A common method for the synthesis of aminophosphonates is the Pudovik or Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde or ketone, and a phosphite.[5] A plausible synthetic route to this compound involves the reaction of 3-aminopropanol with diethyl phosphite.

Materials:

-

3-Aminopropanol

-

Diethyl phosphite

-

A suitable catalyst (e.g., a Lewis acid or base)

-

Anhydrous solvent (e.g., toluene or THF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

-

To a solution of 3-aminopropanol in an anhydrous solvent, add diethyl phosphite and the chosen catalyst.

-

The reaction mixture is typically heated to reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until completion.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Note: This is a generalized procedure. Specific reaction conditions, including catalyst choice, solvent, temperature, and reaction time, would need to be optimized.

Reaction with tert-Butyl (2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)carbamate

This compound is used in the preparation of tert-Butyl (2-((diethoxyphosphoryl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)carbamate.[3][9]

Materials:

-

This compound

-

tert-Butyl (2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)carbamate

-

A suitable solvent (e.g., ethanol or acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve tert-Butyl (2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)carbamate in the chosen solvent in a round-bottom flask.

-

Add the non-nucleophilic base to the solution.

-

To this mixture, add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, the solvent is removed in vacuo.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the desired product.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the role of this compound as a key intermediate in a multi-step synthesis.

Caption: Synthetic utility of this compound.

General Mechanism of Aminophosphonate Enzyme Inhibition

This diagram illustrates the general mechanism by which aminophosphonates act as transition-state analogue inhibitors of enzymes like proteases.

Caption: Aminophosphonate as a transition-state analogue inhibitor.

References

- 1. CAS 4402-24-8: this compound [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. This compound CAS#: 4402-24-8 [m.chemicalbook.com]

- 5. Aminophosphonate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound CAS#: 4402-24-8 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Utilization of Diethyl (3-aminopropyl)phosphonate in the Synthesis of Novel Aminophosphonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophosphonates are a class of organophosphorus compounds that are synthetic analogs of natural amino acids, where a phosphonic acid moiety replaces the carboxylic acid group.[1][2] This structural similarity allows them to act as antagonists or inhibitors of enzymes involved in amino acid metabolism, making them valuable candidates for drug development.[1][2] They have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Diethyl (3-aminopropyl)phosphonate is a versatile building block for the synthesis of novel aminophosphonates.[3] Its primary amine group provides a reactive site for the introduction of various substituents, allowing for the creation of a diverse library of compounds for biological screening.[3]

This document provides detailed protocols for the synthesis of novel aminophosphonates using this compound as a key starting material, primarily through a modified Kabachnik-Fields reaction.

Reaction Principle: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to form an α-aminophosphonate.[4] In this application, this compound serves as the amine component. The reaction proceeds through the initial formation of an imine from the reaction of the aldehyde or ketone with the primary amine of this compound. This is followed by the nucleophilic addition of a dialkyl phosphite to the imine, yielding the target aminophosphonate.

Experimental Protocols

Protocol 1: General Synthesis of Novel α-Aminophosphonates via a Catalyst-Free, Solvent-Free Microwave-Assisted Kabachnik-Fields Reaction

This protocol describes a green and efficient method for the synthesis of novel α-aminophosphonates derived from this compound.

Materials:

-

This compound (95%)

-

Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

-

Diethyl phosphite

-

10 mL Microwave vial

-

Microwave reactor

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

Column chromatography apparatus

-

Silica gel for column chromatography

-

Solvents: n-hexane, ethyl acetate, ethanol, water

Procedure:

-

In a 10 mL microwave vial, combine this compound (1.0 mmol), the desired substituted aldehyde (1.0 mmol), and diethyl phosphite (1.0 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 20 minutes.

-

Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., n-hexane:ethyl acetate, 1:1).

-

After the reaction is complete, cool the vial to room temperature.

-

The crude product, typically a viscous oil, is then purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the pure α-aminophosphonate.

Protocol 2: Synthesis of Diethyl (((4-chlorophenyl)(3-(diethoxyphosphoryl)propyl)amino)methyl)phosphonate

This protocol provides a specific example of the synthesis of a novel aminophosphonate using 4-chlorobenzaldehyde.

Materials:

-

This compound (1.95 g, 10 mmol)

-

4-Chlorobenzaldehyde (1.41 g, 10 mmol)

-

Diethyl phosphite (1.38 g, 10 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.95 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (20 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Add diethyl phosphite (1.38 g, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction by TLC (n-hexane:ethyl acetate, 1:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (n-hexane:ethyl acetate gradient) to obtain the pure product.

Data Presentation

The following table summarizes representative quantitative data for a series of novel aminophosphonates synthesized using Protocol 1.

| Entry | Aldehyde | Product | Yield (%) | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) |